molecular formula C22H30N2O B5089584 1-Benzyl-4-[(4-butoxyphenyl)methyl]piperazine

1-Benzyl-4-[(4-butoxyphenyl)methyl]piperazine

Cat. No.: B5089584
M. Wt: 338.5 g/mol
InChI Key: HQNQCQQZWCQYMI-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-butoxyphenyl)methyl]piperazine is a chemical compound belonging to the piperazine class. Piperazines are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by a benzyl group attached to a piperazine ring, which is further substituted with a butoxyphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(4-butoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with benzyl chloride and 4-butoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[(4-butoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or butoxyphenylmethyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzyl or butoxyphenylmethyl derivatives.

Scientific Research Applications

1-Benzyl-4-[(4-butoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-butoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. For instance, it could interact with GABA receptors or dopamine transporters, influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-4-methylpiperazine: A stimulant drug with similar structural features but different pharmacological properties.

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A dopamine reuptake inhibitor with distinct chemical and biological activities.

    1-Benzyl-4-[(4-tert-butylphenyl)(3-methoxyphenyl)methyl]piperazine: Another piperazine derivative with unique substituents and applications.

Uniqueness: 1-Benzyl-4-[(4-butoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butoxyphenylmethyl group can influence the compound’s lipophilicity, receptor binding affinity, and overall pharmacokinetic profile, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-4-[(4-butoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-2-3-17-25-22-11-9-21(10-12-22)19-24-15-13-23(14-16-24)18-20-7-5-4-6-8-20/h4-12H,2-3,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNQCQQZWCQYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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